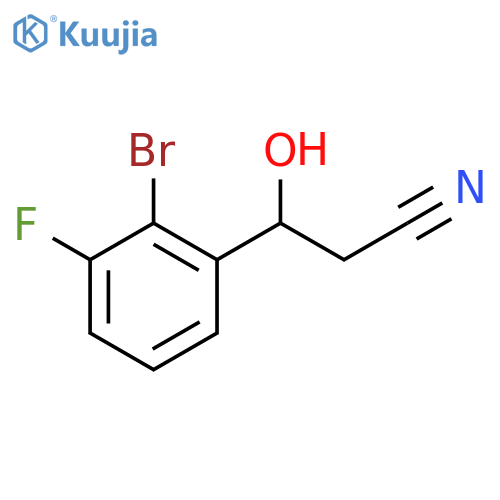Cas no 1851602-42-0 (2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile)

1851602-42-0 structure
商品名:2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile
-
- インチ: 1S/C9H7BrFNO/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8,13H,4H2
- InChIKey: ADLYQCYFTOZYNQ-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=C(C=1Br)F)(O)CC#N
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896586-2.5g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-10.0g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 10g |
$3376.0 | 2023-06-01 | ||
| Enamine | EN300-1896586-0.1g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-0.25g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.25g |
$579.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-10g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-1g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-1.0g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 1g |
$785.0 | 2023-06-01 | ||
| Enamine | EN300-1896586-0.5g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-0.05g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1896586-5.0g |
3-(2-bromo-3-fluorophenyl)-3-hydroxypropanenitrile |
1851602-42-0 | 5g |
$2277.0 | 2023-06-01 |
2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
1851602-42-0 (2-Bromo-3-fluoro-β-hydroxybenzenepropanenitrile) 関連製品
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
